REACTION_CXSMILES
|
[CH:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.CN(CCN(C)C)C.[Li]CCCC.[Br:25]C(F)(F)C(F)(F)Br.C(OC(=O)C)(=O)C.[OH-].[K+]>O.CN(C1C=CN=CC=1)C.C(N(CC)CC)C.CCCCC>[Br:25][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:1]([OH:11])[CH2:2][CH2:3][CH2:4]2 |f:5.6|
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
78.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
435 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(Br)(F)F)(F)F
|
Name
|
|
Quantity
|
71 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was refluxed for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
To the resulting mixture cooled to −80° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 3×400 ml of toluene
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow oil was dissolved in 100 ml of triethylamine
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the obtained mixture was stirred for 12 h
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
After that the reaction mixture was extracted with 3×200 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with aqueous Na2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel 60 (40-63 um, eluent: hexane-ethyl acetate=30:1, vol.)
|
Type
|
DISSOLUTION
|
Details
|
The resulting acetate was dissolved in 1500 ml of methanol
|
Type
|
TEMPERATURE
|
Details
|
the obtained mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the title product was extracted with 3×300 ml of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC=C2CCCC(C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |